molecular formula C22H25N3O2 B5963670 (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

(Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile

Cat. No.: B5963670
M. Wt: 363.5 g/mol
InChI Key: YQCLCFOPZOERKO-ZHZULCJRSA-N
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Description

(Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Properties

IUPAC Name

(Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-4-18-5-7-21(8-6-18)25-16(2)13-19(17(25)3)14-20(15-23)22(26)24-9-11-27-12-10-24/h5-8,13-14H,4,9-12H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCLCFOPZOERKO-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(/C#N)\C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Ethylphenyl Group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.

    Formation of the Nitrile Group: This step might involve the reaction of a suitable precursor with cyanogen bromide or another nitrile-forming reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the ethylphenyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the morpholine ring and nitrile group might contribute to its biological activity.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrile group could allow it to form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[1-(4-methylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile
  • (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(piperidine-4-carbonyl)prop-2-enenitrile

Uniqueness

The uniqueness of (Z)-3-[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, might enhance its solubility and bioavailability compared to similar compounds.

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